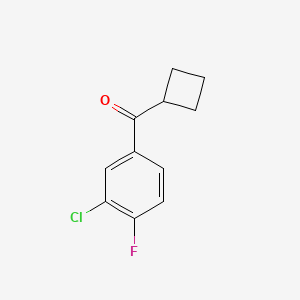

3-Chloro-4-fluorophenyl cyclobutyl ketone

CAS No.: 898790-88-0

Cat. No.: VC2285956

Molecular Formula: C11H10ClFO

Molecular Weight: 212.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898790-88-0 |

|---|---|

| Molecular Formula | C11H10ClFO |

| Molecular Weight | 212.65 g/mol |

| IUPAC Name | (3-chloro-4-fluorophenyl)-cyclobutylmethanone |

| Standard InChI | InChI=1S/C11H10ClFO/c12-9-6-8(4-5-10(9)13)11(14)7-2-1-3-7/h4-7H,1-3H2 |

| Standard InChI Key | GGIHPGSAKSWCOX-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl |

| Canonical SMILES | C1CC(C1)C(=O)C2=CC(=C(C=C2)F)Cl |

Introduction

Structural Characteristics and Physical Properties

3-Chloro-4-fluorophenyl cyclobutyl ketone (CAS No. 898790-88-0) is characterized by a phenyl ring substituted with chloro and fluoro groups at the 3 and 4 positions, respectively, connected to a cyclobutyl ketone moiety. The compound has the molecular formula C11H10ClFO and a molecular weight of 212.65 g/mol. It is typically found as a clear yellow oil in its physical form .

The compound's structure features several key components that contribute to its chemical behavior:

-

A phenyl ring with halogen substituents (chlorine and fluorine)

-

A cyclobutyl group

-

A ketone functional group connecting these moieties

Physical and Chemical Properties

The physical and chemical properties of 3-Chloro-4-fluorophenyl cyclobutyl ketone are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C11H10ClFO |

| Molecular Weight | 212.65 g/mol |

| CAS Number | 898790-88-0 |

| Physical Appearance | Clear yellow oil |

| IUPAC Name | (3-chloro-4-fluorophenyl)(cyclobutyl)methanone |

| InChI Key | GGIHPGSAKSWCOX-UHFFFAOYSA-N |

| Standard Purity | 97% |

This compound has chemical attributes typical of halogenated aromatic ketones, with the electron-withdrawing halogen substituents influencing its reactivity profile .

Applications in Research and Industry

3-Chloro-4-fluorophenyl cyclobutyl ketone has demonstrated versatility in various scientific applications, particularly in synthetic organic chemistry and pharmaceutical development.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves several important roles:

-

Acts as a precursor for the development of novel chemical entities

-

Functions as a building block in developing complex fluorinated compounds

-

Contributes to structure-activity relationship studies in drug discovery

-

May participate in the development of enzyme inhibitors with pharmaceutical potential

Organic Synthesis Applications

As a synthetic intermediate, the compound offers:

-

A platform for introducing halogenated aromatic moieties into larger molecules

-

Access to selective functionalization through the ketone group

-

Opportunities for further modification through the cyclobutyl ring

-

Potential for participation in stereoselective transformations

Biological Activities

Preliminary investigations suggest that 3-Chloro-4-fluorophenyl cyclobutyl ketone may exhibit biological activities worthy of further exploration.

Pharmaceutical Relevance

While the direct pharmaceutical applications of 3-Chloro-4-fluorophenyl cyclobutyl ketone remain under investigation, related compounds with similar structural features have demonstrated activity as enzyme inhibitors. This suggests potential applications in drug development pipelines, particularly for compounds targeting specific enzyme families.

Structure-Related Compounds

Understanding the properties and applications of structurally related compounds provides valuable context for evaluating 3-Chloro-4-fluorophenyl cyclobutyl ketone.

Comparison with 4-Bromo-3-fluorophenyl Cyclobutyl Ketone

A closely related compound is 4-Bromo-3-fluorophenyl cyclobutyl ketone (CAS No. 898790-82-4), which differs only in having a bromine substituent in place of chlorine, and with the halogen positions reversed on the phenyl ring. This compound has:

-

Molecular formula: C11H10BrFO

-

Molecular weight: 257.10 g/mol

-

Similar structural features but potentially different reactivity patterns due to the bromine atom

Structure-Based Functionality

The presence of specific functional groups in 3-Chloro-4-fluorophenyl cyclobutyl ketone contributes to its potential utility:

-

The ketone functional group provides a reactive center for further derivatization

-

The cyclobutyl ring offers opportunities for ring-opening or expansion reactions

-

The halogenated phenyl group can participate in various coupling reactions

-

The specific halogen substitution pattern influences electronic properties and reactivity

Current Research Limitations and Future Directions

Despite its potential applications, research specifically focused on 3-Chloro-4-fluorophenyl cyclobutyl ketone appears limited in the scientific literature.

Research Gaps

Several areas warrant further investigation:

-

Comprehensive characterization of biological activities

-

Optimization of synthetic routes for improved yield and purity

-

Exploration of structure-activity relationships through systematic modification

-

Investigation of potential applications in catalyst development

-

Evaluation of environmental impact and degradation pathways

Future Research Opportunities

Future research directions might include:

-

Development of novel synthetic pathways utilizing greener chemistry approaches

-

Detailed evaluation of potential pharmaceutical applications

-

Investigation of reaction mechanisms involving this compound

-

Computational studies to predict properties and reactivity

-

Exploration of sustainable production methods

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume